molecular formula C9H10O2 B7887625 (2R)-2-(2-methoxyphenyl)oxirane

(2R)-2-(2-methoxyphenyl)oxirane

Cat. No.: B7887625
M. Wt: 150.17 g/mol
InChI Key: JAIRKHCPVDKYCX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2-methoxyphenyl)oxirane: is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring, which is connected to the oxirane ring. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the configuration around the chiral center is in the R (rectus) form.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Epoxidation of Alkenes: : One common method to synthesize (2R)-2-(2-methoxyphenyl)oxirane is through the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like titanium silicalite.

      Reaction Conditions: The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.

  • Asymmetric Epoxidation: : Another method involves the use of chiral catalysts to achieve the desired stereochemistry. Jacobsen’s catalyst, for example, can be used to selectively produce the (2R) enantiomer.

      Reaction Conditions: This reaction is often carried out in the presence of a base such as sodium hydroxide, with the catalyst and substrate dissolved in a suitable solvent like toluene.

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2R)-2-(2-methoxyphenyl)oxirane can undergo oxidation reactions to form diols or other oxidized products.

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

  • Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.

      Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

      Reagents: Nucleophiles such as amines, thiols, and halides are commonly used.

Major Products

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Epoxides: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (2R)-2-(2-methoxyphenyl)oxirane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and the investigation of metabolic pathways.

Medicine

    Drug Development: It serves as a precursor or intermediate in the synthesis of various therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

    Polymer Production: Epoxides like this compound are used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds.

Molecular Targets and Pathways

    Enzymatic Reactions: In biological systems, epoxides can interact with enzymes such as epoxide hydrolases, leading to the formation of diols.

    Chemical Pathways: In synthetic chemistry, the compound participates in pathways involving nucleophilic substitution and ring-opening reactions.

Comparison with Similar Compounds

Similar Compounds

    Styrene Oxide: Another epoxide with a phenyl group, but without the methoxy substituent.

    (2S)-2-(2-methoxyphenyl)oxirane: The enantiomer of the compound , with the opposite stereochemistry.

    Phenyl Glycidyl Ether: An epoxide with a phenyl group and an ether linkage.

Uniqueness

    Stereochemistry: The (2R) configuration provides specific reactivity and selectivity in chemical reactions, distinguishing it from its (2S) counterpart.

    Methoxy Substituent: The presence of the methoxy group influences the compound’s electronic properties and reactivity, making it unique compared to unsubstituted epoxides like styrene oxide.

This detailed overview covers the essential aspects of (2R)-2-(2-methoxyphenyl)oxirane, from its synthesis and reactions to its applications and unique characteristics

Properties

IUPAC Name

(2R)-2-(2-methoxyphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIRKHCPVDKYCX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.